molecular formula C31H70O13Si8 B12055605 PSS-(3-Hydroxypropyl)-heptaisobutyl substituted

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted

Cat. No.: B12055605
M. Wt: 875.6 g/mol
InChI Key: KHIWQVOGMPGXTC-UHFFFAOYSA-N
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Description

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted is a complex organosilicon compound known for its unique structural properties and versatile applications. This compound is part of the polyhedral oligomeric silsesquioxanes (POSS) family, which are hybrid materials combining organic and inorganic components. The presence of both 3-hydroxypropyl and heptaisobutyl groups in its structure imparts distinct chemical and physical characteristics, making it valuable in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PSS-(3-Hydroxypropyl)-heptaisobutyl substituted typically involves the hydrosilylation reaction. This process includes the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, such as alkenes or alkynes, in the presence of a catalyst. Common catalysts used in this reaction are platinum-based compounds like Karstedt’s catalyst. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is purified through distillation or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of PSS-(3-Hydroxypropyl)-heptaisobutyl substituted involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The heptaisobutyl groups provide steric hindrance, affecting the compound’s solubility and compatibility with different solvents and matrices .

Comparison with Similar Compounds

Similar Compounds

  • PSS-Octa[(3-hydroxypropyl)dimethylsiloxy] substituted
  • PSS-Octa[(3-hydroxypropyl)trimethylsiloxy] substituted
  • PSS-Octa[(3-hydroxypropyl)phenylsiloxy] substituted

Uniqueness

PSS-(3-Hydroxypropyl)-heptaisobutyl substituted stands out due to its unique combination of 3-hydroxypropyl and heptaisobutyl groups. This combination imparts distinct properties such as enhanced hydrophobicity, improved mechanical strength, and increased thermal stability compared to other similar compounds .

Properties

IUPAC Name

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H70O13Si8/c1-25(2)18-46-33-45(17-15-16-32)34-47(19-26(3)4)38-49(36-46,21-28(7)8)42-52(24-31(13)14)43-50(37-46,22-29(9)10)39-48(35-45,20-27(5)6)41-51(40-47,44-52)23-30(11)12/h25-32H,15-24H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIWQVOGMPGXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H70O13Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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